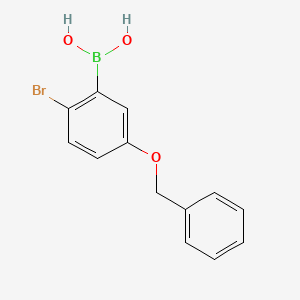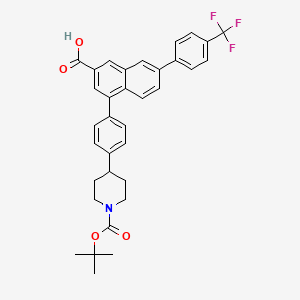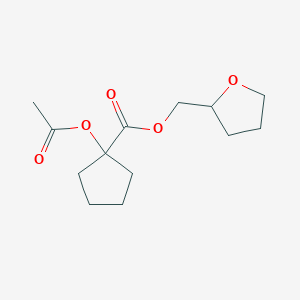
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate is a chemical compound with a complex structure that includes both oxolane and cyclopentane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate typically involves the reaction of oxolan-2-ylmethyl with 1-acetyloxycyclopentane-1-carboxylate under specific conditions. One common method involves the use of phase-transfer catalysis to facilitate the reaction between the two components . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium hydroxide to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microreactors can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Oxolan-2-yl)cyclopentane-1-carboxylic acid: Similar structure but with different functional groups.
Ethyl 2-oxocyclopentanecarboxylate: Shares the cyclopentane ring but differs in the ester group.
Uniqueness
Oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate is unique due to its combination of oxolane and cyclopentane rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
6946-60-7 |
|---|---|
Formule moléculaire |
C13H20O5 |
Poids moléculaire |
256.29 g/mol |
Nom IUPAC |
oxolan-2-ylmethyl 1-acetyloxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H20O5/c1-10(14)18-13(6-2-3-7-13)12(15)17-9-11-5-4-8-16-11/h11H,2-9H2,1H3 |
Clé InChI |
KVVOWMFVJIPGKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CCCC1)C(=O)OCC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
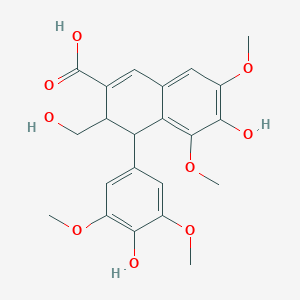
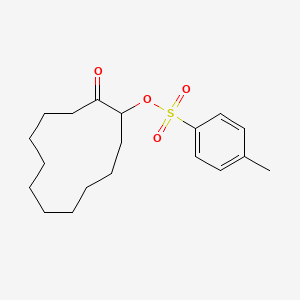


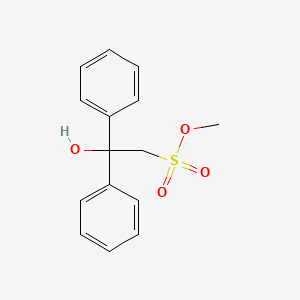
![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)

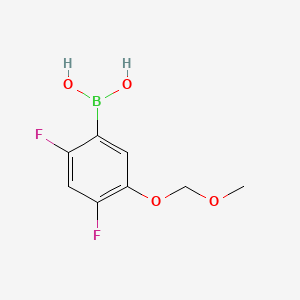
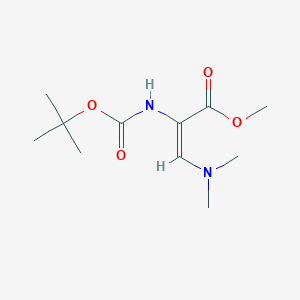
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
